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Compound of Interest

[1-(4-Chlorophenyl)ethyl]
Compound Name:
(cyclopropylmethyl)amine

Cat. No.: B13309762

Executive Summary & Molecular Architecture

Compound: 1-(4-Chlorophenyl)ethylamine CAS: 6299-02-1 (Racemic) | MW: 155.62 g/mol
Formula:

[1]

This primary amine serves as a critical chiral building block in the synthesis of pharmaceutical
intermediates (e.g., resolving agents, ligands for asymmetric catalysis). Its structural integrity is
defined by three distinct moieties: the electron-withdrawing chlorophenyl ring, the chiral
methine center, and the nucleophilic amino group.

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, moving from bulk
property verification to specific structural fingerprinting.
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Figure 1: Analytical validation workflow ensuring structural confirmation through orthogonal
spectroscopic methods.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry offers the most immediate confirmation of the halogenated nature of the
molecule. The presence of chlorine provides a distinct isotopic signature that serves as a
primary diagnostic tool.

Fragmentation Logic (El, 70 eV)

The fragmentation is driven by

-cleavage, a dominant pathway for primary amines. The radical cation stabilizes by cleaving the
C-C bond adjacent to the nitrogen, ejecting the methyl radical to form a resonance-stabilized
iminium ion.

e Molecular lon (

): Observed at m/z 155.

o Chlorine Isotope Pattern: The natural abundance of

(75.8%) and

(24.2%) creates a characteristic 3:1 ratio between the
(155) and

(157) peaks.

o Base Peak (

-Cleavage): Loss of the methyl group (

, 15 Da) is less favorable than the loss of the hydrogen atom or the formation of the
substituted benzyl cation, but in

-methylbenzylamines, the dominant fragment is often the iminium ion formed by losing the
methyl group or the cleavage of the ring. However, for 1-phenylethylamine derivatives, the
base peak is typically formed by the loss of the methyl group to generate the stable
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cation (m/z 140 for the

isotopolog).

MS Data Table[3][4][5]

Fragment lon (m/z)

Relative Intensity

Assignment

Mechanism

155 ~15-20% Molecular lon
)
( Isotope Peak (3:1
157 ~5-7% o _
ratio diagnostic)
)
-Cleavage (Formation
140 100% (Base) of
)
142 ~32% Isotope of Base Peak
Chlorobenzyl cation
125 ~10-15% _
(Tropylium analog)
Tropylium ion (loss of
89 Variable Py (

HCI from 125)

Fragmentation Pathway Diagram
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Molecular lon (M+)
m/z 155 / 157

Methyl Radical

(Radical Cation) (el

n-Cleavage (-CH3)

Base Peak (Iminium lon)
m/z 140 / 142
(Ar-CH=NH2+)

oss of NH3/HCN
Secondary decay)

Chlorobenzyl Cation
m/z 125/ 127
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Figure 2: Primary fragmentation pathway showing the dominance of

-cleavage and the retention of the chlorine atom.

Nuclear Magnetic Resonance (NMR)

NMR provides the map of the carbon-hydrogen framework. The spectra described below are
for the free base in

H NMR (400 MHz, )

The proton spectrum is characterized by a classic AA'BB' aromatic system and a clean aliphatic
region.
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Shift ( Coupling (

Multiplicity Integration Assignment
Hz) Context

Structural

ppm)

Methyl group
1.38 Doublet (d) 3H 6.6 Hz coupled to
methine.

Amine
protons. Shift
) is
1.60 Broad Singlet  2H )
concentration
/solvent

dependent.

Benzylic

methine
4.10 Quartet (q) 1H 6.6 Hz

coupled to

methyl.

Overlapping
AA'BB'

7.28 Multiplet (m) 4H - Ar-H system of the
p-substituted

ring.

Technical Insight:

e The Methine Quartet: This signal is the most diagnostic for enantiomeric purity. In the
presence of a chiral shift reagent (e.g., Eu(hfc)

), this quartet will split into two distinct signals if the sample is racemic.

» Aromatic Region: While often appearing as a singlet or tight multiplet in lower field
instruments, at 400+ MHz, the AA'BB' "roofing effect” is distinct, indicating para-substitution.

C NMR (100 MHz, )
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The carbon spectrum confirms the number of unique environments (6 signals for 8 carbons due

to symmetry).

Shift (
Type Assignment Notes
ppm)
25.8 Methyl Carbon High field aliphatic.
_ Deshielded by
50.8 Methine Carbon ) )
Nitrogen and Ring.
Symmetric carbons
127.2 Ar-C (meta to Cl) (20)
Symmetric carbons
128.6 Ar-C (ortho to Cl) 20)
Quaternary carbon
132.8 Ar-C-Cl attached to Chlorine.
[2]
uaternary ipso
1455 Ar-C-CH Q yip

carbon.[2]

Infrared Spectroscopy (FT-IR)

IR serves as a rapid "gatekeeper" method to verify the functional groups (Amine, Chloro-arene)
before more expensive MS/NMR analysis.

Method: Neat liquid film (ATR) or KBr pellet.
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Wavenumber (

Vibration Mode Intensity Diagnostic Value
)
Doublet indicates a
3360, 3290 N-H Stretch Medium primary amine (
).
) Aliphatic C-H
2960-2850 C-H Stretch Medium ]
(Methyl/Methine).
) Diagnostic of the
1595, 1490 C=C Ring Stretch Strong o
aromatic ring.
Critical: Confirms the
1090-1010 Ar-Cl Stretch Strong )
aryl chloride.
Diagnostic for para-
substitution (1,4-
825 C-H Out-of-plane Strong

disubstituted

benzene).

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, follow these preparation standards.

For NMR (hgcontent-ng-c1352109670="" _nghost-ng-
c1270319359="" class="inline ng-star-inserted"> H, C)[3]

[6][7][8][9][10]

e Solvent: Use
(99.8% D) containing 0.03% TMS as an internal standard.

e Concentration: Dissolve 10-15 mg of the amine in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended
hydrochloride salts if the sample was derived from a salt neutralization.
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» Note: If the sample is the hydrochloride salt, use
or
.In
, the

protons will appear as a broad singlet around 8.5 ppm.

For GC-MS

e Dilution: Dilute 1

L of sample in 1.5 mL of Methanol or Ethyl Acetate.

e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
 Inlet Temp: 250°C.
e Mode: Split (20:1) to prevent detector saturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. 1-(4-8FE)Z & 97% | Sigma-Aldrich [sigmaaldrich.com]

e 2. compoundchem.com [compoundchem.com]

3. alfa-chemistry.com [alfa-chemistry.com]

e 4. (R)-1-(4-CHLOROPHENYL)ETHYLAMINE | 27298-99-3 [chemicalbook.com]

e 5. 1-(4-Chlorophenyl)ethylamine | CBH10CIN | CID 97803 - PubChem

[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Characterization and Analytical Profiling
of 1-(4-Chlorophenyl)ethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13309762#spectroscopic-data-nmr-ir-ms-of-1-4-

chlorophenyl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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